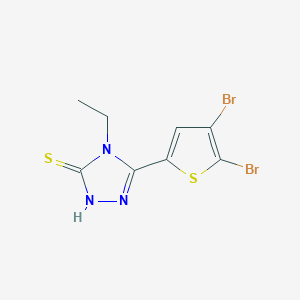
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H7Br2N3S2 and its molecular weight is 369.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4,5-Dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 828275-81-6) is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal therapy. The unique structural features of this compound, including the dibromothiophenyl group and the triazole moiety, contribute to its pharmacological properties.
The molecular formula of this compound is C8H7Br2N3S2, with a molecular weight of 369.1 g/mol. The presence of sulfur and bromine atoms in its structure enhances its reactivity and biological interaction potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various 1,2,4-triazole derivatives. Specifically, compounds with similar structural characteristics to this compound have shown promising results against different cancer cell lines.
- Mechanism of Action : The triazole ring has been noted for its ability to interact with key enzymes involved in cancer progression. For instance, derivatives have demonstrated significant cytotoxicity against colorectal cancer cell lines (HT-29), potentially through inhibition of phosphoinositide-dependent kinase 1 (PDK1) and other signaling pathways .
- Case Studies : In a study comparing various triazole derivatives, compounds exhibiting similar functionalities to 5-(4,5-dibromothiophen-2-yl)-4-ethyl showed IC50 values in the micromolar range against HT-29 cells. This suggests that modifications in the side chains can significantly enhance their anticancer efficacy .
Antifungal Properties
The antifungal activity of triazoles is well-established. Compounds like 5-(4,5-dibromothiophen-2-yl)-4-ethyl have been evaluated for their effectiveness against various fungal strains.
- In Vitro Studies : Triazole derivatives have been tested against fungi such as Candida albicans and Aspergillus species. Results indicate that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds often depends on their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Dibromothiophenyl Group | Enhances lipophilicity and membrane penetration |
| Triazole Moiety | Facilitates interaction with biological targets |
| Ethyl Substituent | Modulates solubility and bioavailability |
Propriétés
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N3S2/c1-2-13-7(11-12-8(13)14)5-3-4(9)6(10)15-5/h3H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIIYJUNYNFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















